molecular formula C14H11Cl2NO5S B497501 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-06-5

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497501
CAS No.: 886120-06-5
M. Wt: 376.2g/mol
InChI Key: CZVPPZSSXBICOQ-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C14H11Cl2NO5S This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with dichloro and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of 3,4-dichloro-2-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloro and methoxy substituents may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the sulfonamide group.

    3,6-Dichloro-2-methoxybenzoic acid: Another related compound with different substitution patterns.

    Sulfanilamide: Contains the sulfonamide group but has a simpler structure without the dichloro and methoxy substituents.

Uniqueness

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichloro and methoxy groups on the phenyl ring, along with the sulfonamide linkage, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)17-10-5-3-2-4-8(10)14(18)19/h2-7,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVPPZSSXBICOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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